molecular formula C14H18N4O3 B14718974 Centpiperalone CAS No. 22587-29-7

Centpiperalone

カタログ番号: B14718974
CAS番号: 22587-29-7
分子量: 290.32 g/mol
InChIキー: NGEOOZRNZHUVFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Centpiperalone involves several key steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of pharmaceutical manufacturing, including stringent quality control and optimization of reaction conditions, would apply to ensure the purity and efficacy of the compound.

化学反応の分析

Types of Reactions: Centpiperalone undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly involving the piperazine ring, can lead to the formation of different analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a range of piperazine analogs .

作用機序

Centpiperalone exerts its hypoglycemic effects primarily through the stimulation of insulin release from pancreatic beta cells. It enhances glucose and oxygen uptake, leading to increased glycogen content in tissues. The compound induces degranulation of beta cells, resulting in the liberation of insulin . This mechanism is similar to that of other hypoglycemic agents but with distinct molecular interactions.

類似化合物との比較

Uniqueness: this compound is unique in its specific molecular structure, which allows it to effectively stimulate insulin release and lower blood sugar levels. Its distinct quinazolinone and piperazine moieties contribute to its unique pharmacological profile .

特性

CAS番号

22587-29-7

分子式

C14H18N4O3

分子量

290.32 g/mol

IUPAC名

acetic acid;2-piperazin-1-yl-3H-quinazolin-4-one

InChI

InChI=1S/C12H14N4O.C2H4O2/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16;1-2(3)4/h1-4,13H,5-8H2,(H,14,15,17);1H3,(H,3,4)

InChIキー

NGEOOZRNZHUVFZ-UHFFFAOYSA-N

正規SMILES

CC(=O)O.C1CN(CCN1)C2=NC3=CC=CC=C3C(=O)N2

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。